morpholin-4-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone

Description

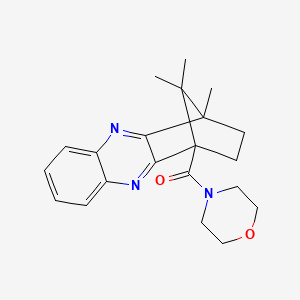

The compound morpholin-4-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone is a structurally complex molecule combining a morpholine moiety with a fused methanophenazine core. The morpholine group is known for enhancing solubility and bioavailability in pharmaceuticals, while the methanophenazine system may contribute to redox activity or π-π stacking interactions in biological targets .

Properties

Molecular Formula |

C21H25N3O2 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

morpholin-4-yl-(12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaen-1-yl)methanone |

InChI |

InChI=1S/C21H25N3O2/c1-19(2)20(3)8-9-21(19,18(25)24-10-12-26-13-11-24)17-16(20)22-14-6-4-5-7-15(14)23-17/h4-7H,8-13H2,1-3H3 |

InChI Key |

OLAKYUULCCSEOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)N5CCOCC5)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

These compounds share partial motifs (e.g., morpholine, ketones, or fused aromatic systems) and are analyzed below:

Table 1: Structural and Functional Comparison

| Compound (CAS No.) | Structural Features | Similarity Score | Potential Applications |

|---|---|---|---|

| [1616392-22-3] (Target Compound) | Morpholine + methanophenazine + ketone | N/A | Hypothetical drug scaffold |

| [61337-89-1] (-)-2-Amino-1-ethyl-7... | Naphthyridine + hydroxy/methoxy substituents | 0.54 | Antibacterial agents (quinolone analogs) |

| [76252-06-7] 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol | Piperazine + pyridine + alcohol | 0.52 | CNS modulation (dopamine/serotonin receptors) |

| [6265-73-2] (Pyridin-3-yl)methanone... | Quinoline + isopropylamino + hydroxypropoxy | 0.52 | β-blocker analogs (cardiovascular) |

Key Findings:

Functional Group Influence: The morpholine group in the target compound may confer better solubility compared to the piperazine in [76252-06-7], which is more lipophilic and likely to cross the blood-brain barrier . DNA intercalation).

Bioactivity Hypotheses: Compounds like [61337-89-1] with naphthyridine cores are linked to topoisomerase inhibition, whereas the target compound’s methanophenazine system might interact with flavoenzymes or mitochondrial complexes due to its planar, conjugated structure .

Synthetic Challenges :

- The target compound’s fused bicyclic system likely requires multi-step synthesis, akin to the triazole derivatives in , which involve halogenated ketones and sulfonylphenyl intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.